molecular formula C25H24Cl3N3O2S B162195 N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride CAS No. 133041-59-5

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride

Cat. No. B162195
M. Wt: 536.9 g/mol
InChI Key: ZULMXFNPUFUAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as BCQ, is a chemical compound that has been the subject of scientific research for several years. BCQ is a quinoline derivative that has been synthesized for its potential use as an anti-cancer agent.

Scientific Research Applications

BCQ has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that BCQ has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. BCQ has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.

Mechanism Of Action

The exact mechanism of action of BCQ is not yet fully understood. However, it has been suggested that BCQ exerts its anti-cancer effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. BCQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.

Biochemical And Physiological Effects

BCQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, BCQ has been shown to inhibit the growth of bacteria and fungi. BCQ has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using BCQ in lab experiments is its ability to selectively target cancer cells. BCQ has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using BCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BCQ. One area of research could focus on improving the solubility of BCQ in water, which would make it easier to administer in vivo. Another area of research could focus on identifying the exact mechanism of action of BCQ, which could provide insights into its anti-cancer effects. Additionally, future research could focus on developing new derivatives of BCQ with improved anti-cancer activity.

Synthesis Methods

The synthesis of BCQ involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to produce 4-(4-aminophenyl)sulfonyl)chloride. This intermediate is then reacted with 4-quinolinamine to produce BCQ. The final product is obtained as a monohydrochloride salt.

properties

CAS RN

133041-59-5

Product Name

N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)sulfonyl)phenyl)-4-quinolinamine monohydrochloride

Molecular Formula

C25H24Cl3N3O2S

Molecular Weight

536.9 g/mol

IUPAC Name

N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C25H23Cl2N3O2S.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)33(31,32)21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H

InChI Key

ZULMXFNPUFUAMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl

Other CAS RN

133041-59-5

synonyms

N-[4-[4-[bis(2-chloroethyl)amino]phenyl]sulfonylphenyl]quinolin-4-amin e hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.